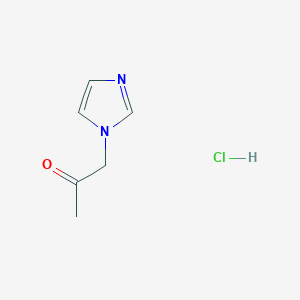
N-Propyltetrahydro-2H-pyran-4-amine hydrochloride
Übersicht
Beschreibung
“N-Propyltetrahydro-2H-pyran-4-amine hydrochloride” is a chemical compound with the CAS Number: 192811-37-3 . It has a molecular weight of 143.23 . It appears as a yellowish wax .
Molecular Structure Analysis
The IUPAC name for this compound is N-propyltetrahydro-2H-pyran-4-amine . The InChI code is 1S/C8H17NO/c1-2-5-9-8-3-6-10-7-4-8/h8-9H,2-7H2,1H3 . This information can be used to generate a 3D structure of the molecule for further analysis.Physical And Chemical Properties Analysis
“N-Propyltetrahydro-2H-pyran-4-amine hydrochloride” is a yellowish wax . It has a molecular weight of 143.23 .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N-propyloxan-4-amine hydrochloride, also known as N-Propyltetrahydro-2H-pyran-4-amine hydrochloride:
Pharmaceutical Research
N-propyloxan-4-amine hydrochloride is often used in pharmaceutical research as a building block for the synthesis of various bioactive compounds. Its unique structure allows for the creation of analogs that can be tested for potential therapeutic effects, including antiviral, antibacterial, and anticancer properties .
Chemical Synthesis
In the field of chemical synthesis, this compound serves as an intermediate in the production of more complex molecules. Its reactivity and stability make it a valuable component in the synthesis of heterocyclic compounds, which are crucial in the development of new materials and drugs .
Biochemical Studies
Researchers use N-propyloxan-4-amine hydrochloride in biochemical studies to investigate enzyme interactions and metabolic pathways. Its structural properties make it suitable for studying the binding mechanisms and activity of various enzymes, contributing to a better understanding of biochemical processes .
Material Science
In material science, this compound is utilized in the development of novel materials with specific properties. For example, it can be incorporated into polymers to enhance their mechanical strength, thermal stability, and chemical resistance. This makes it valuable in creating advanced materials for industrial applications .
Agricultural Chemistry
N-propyloxan-4-amine hydrochloride is also explored in agricultural chemistry for the development of new agrochemicals. Its derivatives can be used to create pesticides and herbicides that are more effective and environmentally friendly, helping to improve crop yields and reduce the environmental impact of farming .
Neuroscience Research
In neuroscience, this compound is used to study the effects of various neurotransmitters and neuromodulators. Its ability to interact with specific receptors in the brain makes it a useful tool for investigating the mechanisms of neurological diseases and potential treatments .
Analytical Chemistry
Analytical chemists use N-propyloxan-4-amine hydrochloride as a standard or reference material in various analytical techniques. Its well-defined chemical properties make it ideal for calibrating instruments and validating methods used in the quantitative analysis of other compounds .
Environmental Science
Finally, in environmental science, this compound is used to develop sensors and detection methods for monitoring pollutants. Its chemical reactivity allows it to be used in the creation of sensitive and selective sensors that can detect trace amounts of environmental contaminants, aiding in pollution control and environmental protection .
Eigenschaften
IUPAC Name |
N-propyloxan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-2-5-9-8-3-6-10-7-4-8;/h8-9H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYCMNYMDBESIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCOCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyloxan-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-Fluoro-3-(hydroxymethyl)phenyl]methanol](/img/structure/B3214980.png)

![1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene](/img/structure/B3214988.png)




![Propanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)-](/img/structure/B3215019.png)




